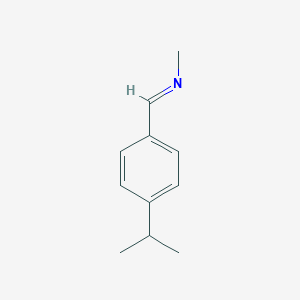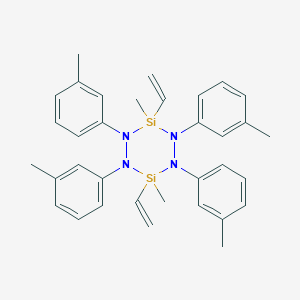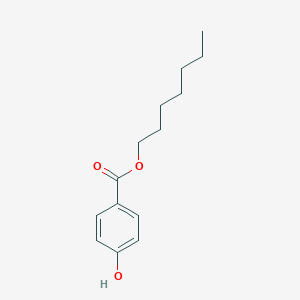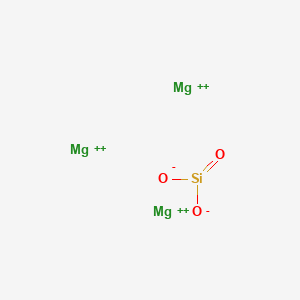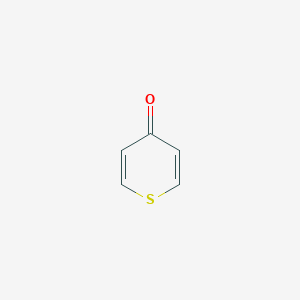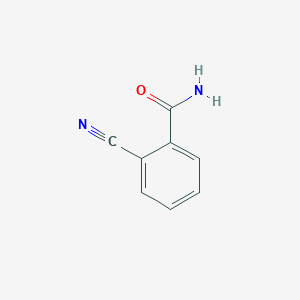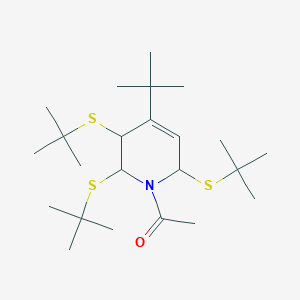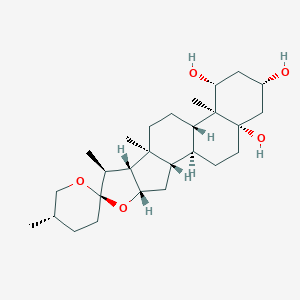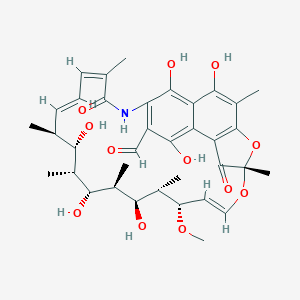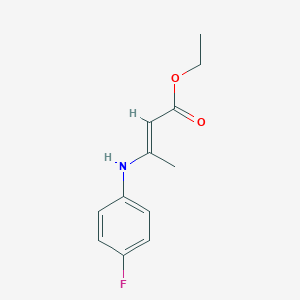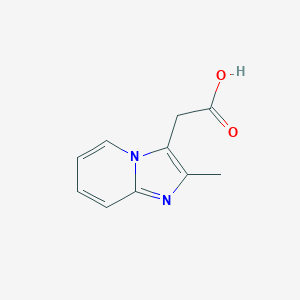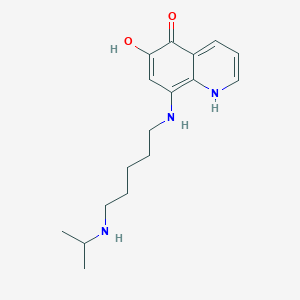
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. In
Aplicaciones Científicas De Investigación
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has been studied for its potential applications in a variety of scientific research settings. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can help to prevent neuronal damage caused by various neurotoxins. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the brain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has a number of biochemical and physiological effects. These include reducing oxidative stress, protecting against neuronal damage, and modulating the activity of various signaling pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Another area of research is in the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research settings.
Conclusion
In conclusion, 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been studied for its potential applications in a variety of scientific research settings. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research settings. While there are still some limitations to using this compound, there are also many promising areas of research that could lead to new breakthroughs in the field of neuroscience and beyond.
Métodos De Síntesis
The synthesis of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- involves several steps. The first step is the reaction of 5,6-Quinolinediol with 1-iodopentane in the presence of potassium carbonate. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-iodopentyl)amino)-. The second step involves the reaction of this intermediate with isopropylamine in the presence of sodium hydride. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. The final product is obtained after purification using column chromatography.
Propiedades
Número CAS |
17605-76-4 |
|---|---|
Nombre del producto |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Fórmula molecular |
C17H25N3O2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
8-[5-(propan-2-ylamino)pentylamino]quinoline-5,6-diol |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)18-8-4-3-5-9-19-14-11-15(21)17(22)13-7-6-10-20-16(13)14/h6-7,10-12,18-19,21-22H,3-5,8-9H2,1-2H3 |
Clave InChI |
ZMBQKIZGEHZWRQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)O)O |
SMILES canónico |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
Sinónimos |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



